molecular formula C10H10FNO B11780439 Cyclobutyl(3-fluoropyridin-4-yl)methanone

Cyclobutyl(3-fluoropyridin-4-yl)methanone

Cat. No.: B11780439
M. Wt: 179.19 g/mol
InChI Key: MTULNIKVIVZXOE-UHFFFAOYSA-N
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Description

Cyclobutyl(3-fluoropyridin-4-yl)methanone is a chemical compound with the molecular formula C10H10FNO It is characterized by the presence of a cyclobutyl group attached to a 3-fluoropyridin-4-yl moiety via a methanone linkage

Preparation Methods

The synthesis of Cyclobutyl(3-fluoropyridin-4-yl)methanone typically involves the following steps:

    Starting Materials: The synthesis begins with cyclobutanone and 3-fluoropyridine as the primary starting materials.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclobutanone, followed by nucleophilic addition to the 3-fluoropyridine.

    Industrial Production: On an industrial scale, the synthesis may involve optimized reaction conditions, including temperature control, solvent selection, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Cyclobutyl(3-fluoropyridin-4-yl)methanone undergoes various types of chemical reactions:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include derivatives with modified functional groups.

Scientific Research Applications

Cyclobutyl(3-fluoropyridin-4-yl)methanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.

    Industry: In the industrial sector, it is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Cyclobutyl(3-fluoropyridin-4-yl)methanone involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: The exact pathways involved depend on the specific application and target, but they generally include inhibition or activation of enzymatic reactions, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

Cyclobutyl(3-fluoropyridin-4-yl)methanone can be compared with other similar compounds:

    Similar Compounds: Examples include Cyclobutyl(3-chloropyridin-4-yl)methanone and Cyclobutyl(3-bromopyridin-4-yl)methanone.

    Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets, distinguishing it from its analogs.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential applications

Properties

Molecular Formula

C10H10FNO

Molecular Weight

179.19 g/mol

IUPAC Name

cyclobutyl-(3-fluoropyridin-4-yl)methanone

InChI

InChI=1S/C10H10FNO/c11-9-6-12-5-4-8(9)10(13)7-2-1-3-7/h4-7H,1-3H2

InChI Key

MTULNIKVIVZXOE-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C2=C(C=NC=C2)F

Origin of Product

United States

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